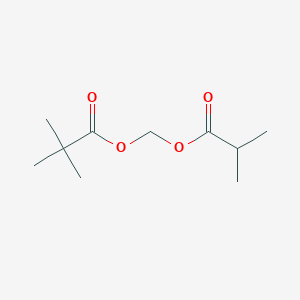![molecular formula C9H8O3S B14279998 6-Oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl acetate CAS No. 135453-43-9](/img/structure/B14279998.png)
6-Oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl acetate is an organic compound that belongs to the class of cyclopenta[b]thiophenes This compound is characterized by a cyclopentane ring fused to a thiophene ring, with an acetate group attached to the 4-position and a keto group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiophene derivative with a cyclopentanone derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and automated reaction monitoring to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
6-Oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxy derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 6-Oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl acetate involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-ylidene malononitrile
- 2-(6-Oxo-5,6-dihydro-4H-cyclopenta[c]thiophen-4-ylidene)malononitrile
Uniqueness
6-Oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl acetate is unique due to its acetate group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This structural feature allows for diverse functionalization and application in various fields.
Properties
CAS No. |
135453-43-9 |
|---|---|
Molecular Formula |
C9H8O3S |
Molecular Weight |
196.22 g/mol |
IUPAC Name |
(6-oxo-4,5-dihydrocyclopenta[b]thiophen-4-yl) acetate |
InChI |
InChI=1S/C9H8O3S/c1-5(10)12-8-4-7(11)9-6(8)2-3-13-9/h2-3,8H,4H2,1H3 |
InChI Key |
GTATVRCQIQHRJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CC(=O)C2=C1C=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl [(3-phenyl[1,2]oxazolo[5,4-d]pyrimidin-4-yl)oxy]acetate](/img/structure/B14279926.png)


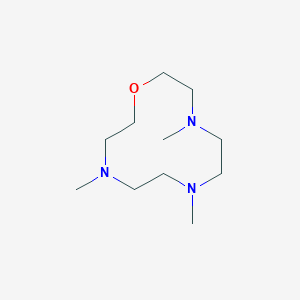

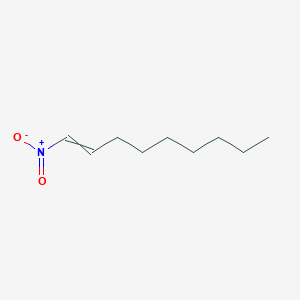

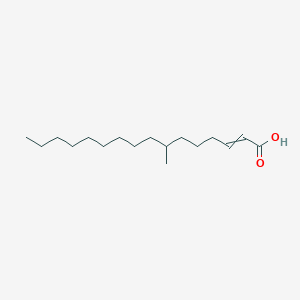

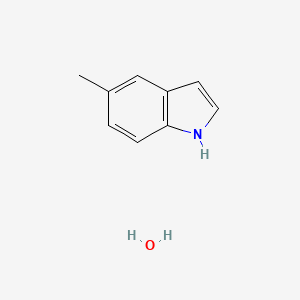
![Dodecyl 4-[(E)-(4-amino-3-methoxyphenyl)diazenyl]benzoate](/img/structure/B14280001.png)

